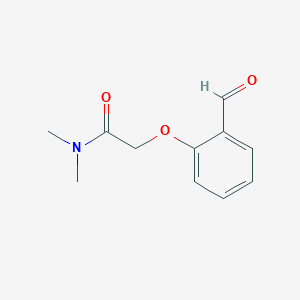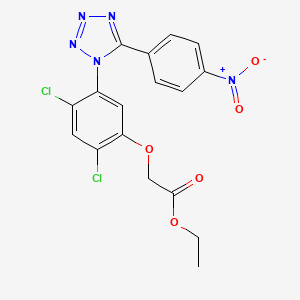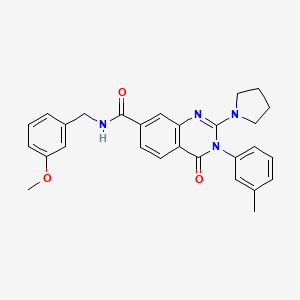![molecular formula C18H27N3O4 B2810836 1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea CAS No. 2415517-36-9](/img/structure/B2810836.png)
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea, also known as DMXAA, is a synthetic small molecule that has gained significant attention due to its potential as an anti-cancer agent. DMXAA was initially developed as a vascular disrupting agent (VDA) and has since been studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
作用機序
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea exerts its anti-cancer effects by targeting the tumor vasculature. It specifically activates the innate immune system to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines cause the disruption of the tumor vasculature, leading to ischemia and tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both direct and indirect effects on tumor cells. It can induce apoptosis and inhibit cell proliferation in vitro. This compound can also modulate the immune system by activating macrophages and dendritic cells, leading to the production of cytokines that can further enhance the anti-tumor response.
実験室実験の利点と制限
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea has several advantages as an anti-cancer agent. It has a unique mechanism of action that targets the tumor vasculature, making it less susceptible to drug resistance. This compound is also relatively non-toxic to normal tissues, making it a promising candidate for combination therapy. However, this compound has limitations as well. It has poor solubility and stability, which can affect its efficacy in vivo. This compound also has a short half-life, which can limit its therapeutic window.
将来の方向性
There are several future directions for 1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea research. One area of interest is the development of more stable and soluble formulations of this compound. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research to investigate the potential of this compound in combination with other anti-cancer agents, including chemotherapy and immunotherapy.
In conclusion, this compound is a synthetic small molecule with promising anti-cancer properties. Its unique mechanism of action and relative non-toxicity make it a potential candidate for cancer treatment. Further research is needed to fully understand the potential of this compound and to overcome its limitations.
合成法
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea can be synthesized through a multi-step process starting from 3,4-dimethoxybenzaldehyde. The synthesis involves the formation of an azetidine ring and the subsequent addition of a urea group. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. This compound has also been tested in clinical trials for the treatment of various cancers, including non-small cell lung cancer, melanoma, and renal cell carcinoma.
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-23-16-4-3-13(9-17(16)24-2)10-19-18(22)20-14-11-21(12-14)15-5-7-25-8-6-15/h3-4,9,14-15H,5-8,10-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMPRYPPENCXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CN(C2)C3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



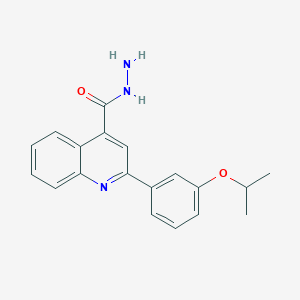
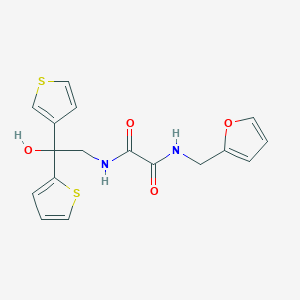
![N-methyl-2-(7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2810759.png)

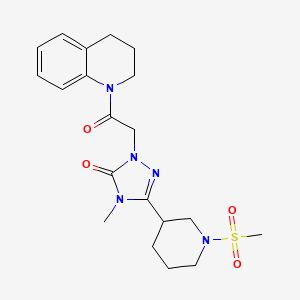
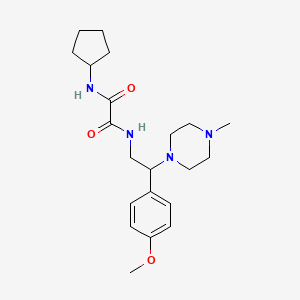
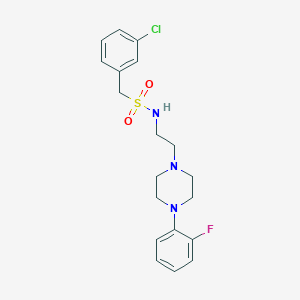
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
